molecular formula C10H12ClNO3S B3381905 Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate CAS No. 285138-55-8

Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate

Cat. No. B3381905
M. Wt: 261.73 g/mol
InChI Key: AJXUXSZIUVZKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group (-COOC2H5), a chloroacetamido group (-NHCOCH2Cl), and a methylthiophene group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloroacetamido group suggests that there might be a polar bond between the nitrogen and the chlorine atom, which could influence the overall polarity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. The chloroacetamido group could undergo nucleophilic substitution reactions, and the ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar bonds could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .

properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)9-6(2)4-8(16-9)12-7(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUXSZIUVZKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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